molecular formula C10H13NO2 B1363631 (S)-2-Amino-3-(o-tolyl)propanoic acid CAS No. 80126-53-0

(S)-2-Amino-3-(o-tolyl)propanoic acid

Cat. No.: B1363631
CAS No.: 80126-53-0
M. Wt: 179.22 g/mol
InChI Key: NHBKDLSKDKUGSB-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(o-tolyl)propanoic acid is a chiral amino acid derivative It is structurally related to phenylalanine, with a tolyl group (a benzene ring substituted with a methyl group) attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(o-tolyl)propanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an alpha-keto acid or an alpha-amino acid derivative. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to ensure the desired enantiomer is obtained.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(o-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Amino-3-(o-tolyl)propanoic acid has the molecular formula C10H13N1O2C_{10}H_{13}N_{1}O_{2} and a molecular weight of approximately 179.22 g/mol. It features:

  • An amino group (-NH₂)
  • A carboxylic acid group (-COOH)
  • A propanoic acid backbone
  • An ortho-tolyl substituent that enhances lipophilicity

These structural characteristics contribute to its reactivity and interactions within biological systems.

Organic Synthesis

This compound is widely used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the introduction of diverse functional groups on the aromatic ring. This makes it a valuable building block in the development of pharmaceuticals and specialty chemicals.

Biological Research

In biological contexts, this compound has been studied for its role in protein synthesis and enzyme interactions. Its structural similarity to phenylalanine suggests potential applications in modulating neurotransmitter synthesis, particularly in pathways involving dopamine and norepinephrine .

Neuropharmacological Effects

Research indicates that this compound may act as a selective agonist for certain neurotransmitter receptors, impacting mood regulation and cognitive functions. Such properties are particularly relevant for developing treatments for mood disorders and cognitive impairments .

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with engineered phenylalanine ammonia lyase (PAL) enzymes. The findings indicated that ortho-substituted substrates exhibited high conversion rates in biotransformation processes, highlighting the compound's utility in enzymatic reactions for producing L-phenylalanines .

Case Study 2: Biocatalytic Synthesis

Another research focused on the biocatalytic synthesis of aromatic d-amino acids using this compound. The study demonstrated efficient conversion rates and enantiomeric excess values, showcasing its potential for producing enantiopure compounds relevant in pharmaceutical applications .

Comparison with Related Compounds

Compound NameStructure CharacteristicsApplications
This compoundOrtho-tolyl group enhances lipophilicityOrganic synthesis, neuropharmacology
(S)-2-Amino-3-(p-tolyl)propanoic acidPara-tolyl group; different reactivity profilePotentially similar applications
(S)-2-Amino-3-phenylpropanoic acidLacks methyl substituent; used primarily in protein studiesProtein synthesis, enzyme interaction studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(o-tolyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid transporters or metabolic enzymes.

Comparison with Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the methyl group on the aromatic ring.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring, making it more polar and reactive.

Uniqueness: (S)-2-Amino-3-(o-tolyl)propanoic acid is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct pharmacological properties and applications compared to its analogs.

Biological Activity

(S)-2-Amino-3-(o-tolyl)propanoic acid, also known as L-2-methylphenylalanine, is a chiral amino acid derivative structurally related to phenylalanine. It features a tolyl group attached to the alpha carbon, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tolyl group enhances its affinity for certain binding sites, potentially modulating the activity of amino acid transporters and metabolic enzymes.

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor for specific enzymes. Its structural similarity to naturally occurring amino acids allows it to compete for binding sites, thereby inhibiting enzymatic activity. For instance, studies have shown that it can inhibit phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of phenolic compounds .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values observed suggest significant antibacterial effects:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Study on Enantiomerically Pure Synthesis

A notable study focused on synthesizing enantiomerically pure this compound using asymmetric hydrogenation techniques. The researchers emphasized the importance of stereochemistry in determining the biological activity of amino acids and their derivatives. The study confirmed that using enantiomerically pure forms leads to more predictable and potent biological effects, particularly in pharmaceutical applications.

Antimicrobial Activity Assessment

A comprehensive assessment of the antimicrobial properties was conducted, wherein this compound was tested against various pathogens. The results indicated that this compound exhibits moderate to strong antibacterial activity, making it a candidate for further development in treating bacterial infections .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar amino acids:

Compound Structure Biological Activity
PhenylalanineC9H11NO2Precursor in protein synthesis
TyrosineC9H11NO3Precursor for neurotransmitters
This compoundC10H13NO2Enzyme inhibitor; antimicrobial properties

The addition of the methyl group on the aromatic ring in this compound alters its reactivity and biological interactions compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(o-tolyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral auxiliary-mediated strategies or enzymatic resolution. For example, a Boc-protected intermediate can be coupled with o-tolyl groups via Ullmann or Suzuki-Miyaura cross-coupling, followed by deprotection . Enantiomeric purity is highly sensitive to reaction temperature and catalyst loading. For instance, palladium-catalyzed couplings at 60–80°C with ligand-to-metal ratios of 2:1 (e.g., BINAP/Pd) yield >95% ee . Purification via recrystallization in ethanol/water (3:1 v/v) further enhances purity.

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Use chiral HPLC (e.g., Chirobiotic T column) with a mobile phase of methanol/0.1% trifluoroacetic acid (90:10) at 1.0 mL/min . Confirm via X-ray crystallography by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) . NMR analysis of diastereomeric salts (e.g., with (R)-1-phenylethylamine) can also resolve enantiomers .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
  • NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic splitting for the o-tolyl group (δ 7.2–7.4 ppm, aromatic protons; δ 2.3 ppm, methyl group) and α-proton (δ 3.8–4.1 ppm, doublet) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 210.112 (calculated for C₁₀H₁₃NO₂⁺) .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s reactivity in peptide coupling reactions compared to para-substituted analogs?

  • Methodological Answer : The ortho-methyl group introduces steric hindrance, reducing coupling efficiency by 20–30% compared to para-substituted derivatives (e.g., 4-fluorophenyl). Optimize using bulky coupling agents (e.g., HATU instead of EDCI) in DMF at 0°C to minimize racemization . Kinetic studies via stopped-flow IR show a 15% slower reaction rate with o-tolyl vs. phenyl groups .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies often arise from cell-specific permeability or metabolization. Conduct:

  • Permeability assays : Use Caco-2 monolayers with LC-MS/MS quantification to assess transport efficiency .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify unstable intermediates .
  • Dose-response normalization : Adjust for protein binding (e.g., using equilibrium dialysis) to compare IC₅₀ values across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets like amino acid transporters?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with LAT1 (SLC7A5) homology models (PDB: 6IRS). The o-tolyl group shows a 40% lower binding affinity than phenylalanine due to steric clashes with Leu398 .
  • MD simulations : Run 100-ns trajectories in GROMACS to analyze stability of the ligand-receptor complex. The methyl group induces conformational changes in the transporter’s substrate-binding pocket .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous flow systems : Reduce racemization by minimizing residence time at high temperatures (e.g., <50°C in microreactors) .
  • In-line monitoring : Use PAT tools (e.g., ReactIR) to track enantiomeric excess in real-time during crystallization .
  • Catalyst recycling : Immobilize chiral catalysts (e.g., Ru-BINAP on silica) for ≥5 cycles without significant ee loss .

Properties

IUPAC Name

(2S)-2-amino-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKDLSKDKUGSB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945564
Record name 2-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80126-53-0, 22888-51-3
Record name 2-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-Methylphenylalanine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

(S)-2-Amino-3-(o-tolyl)propanoic acid
(S)-2-Amino-3-(o-tolyl)propanoic acid
(S)-2-Amino-3-(o-tolyl)propanoic acid
DL-Serine
(S)-2-Amino-3-(o-tolyl)propanoic acid
(S)-2-Amino-3-(o-tolyl)propanoic acid
(S)-2-Amino-3-(o-tolyl)propanoic acid

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